Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
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Description
Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.395. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements and Crystallography
Research on cyclohexane-spirohydantoin derivatives, which share structural similarities with tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate, has provided insights into supramolecular arrangements influenced by substituents on the cyclohexane ring. These studies highlight the absence of solvent molecules in crystals and the formation of distinct structures based on interactions between hydantoin rings, contributing to our understanding of molecular and crystal structures in related compounds (Graus et al., 2010).
Conformational Analysis and Peptide Synthesis
The synthesis and conformational analysis of spirolactams, closely related to this compound, have been explored for their potential as pseudopeptides in peptide synthesis. These studies offer insights into their use as constrained surrogates for dipeptides, highlighting their roles in mimicking gamma-turns and type II beta-turns, which could have implications for drug design and protein engineering (Fernandez et al., 2002).
Stereochemistry and NMR Spectroscopy
Investigations into the relative configuration of diazaspiro[4.5]decanes, analogous to this compound, have been conducted using NMR spectroscopy. These studies are crucial for understanding the stereochemical preferences and conformational behavior of spirocyclic compounds, which are valuable in the development of novel therapeutics and materials (Guerrero-Alvarez et al., 2004).
Spirocycle Synthesis and Chemical Reactivity
Research on the synthesis of spirocyclic compounds, including methodologies applicable to this compound, focuses on developing efficient routes for the construction of these complex molecules. This area of study is integral to advancing our capabilities in synthesizing novel compounds with potential applications in pharmaceuticals, materials science, and organic chemistry (Meyers et al., 2009).
Spirocompound Applications in Organic Synthesis
The utility of this compound and related spirocompounds in organic synthesis is exemplified by their roles in the synthesis of acetylenes through decarboxylative elimination of enol triflates. This process underscores the versatility of spirocyclic compounds in facilitating novel synthetic pathways, contributing to the broader field of organic synthesis (Fleming & Ramarao, 2004).
Properties
IUPAC Name |
tert-butyl 8-prop-2-enoyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-13(19)17-9-6-16(7-10-17)8-11-18(12-16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLFGHOKOBTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.